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An In-depth Technical Guide on the Electronic Band Structure of Monolayer GeSe

Introduction
Monolayer Germanium Selenide (GeSe), a two-dimensional (2D) group IV

monochalcogenide, has emerged as a material of significant interest for next-generation

electronic and optoelectronic devices. Its unique puckered orthorhombic crystal structure,

analogous to black phosphorus, results in strong in-plane anisotropy, which in turn governs its

electronic, optical, and transport properties.[1][2] Unlike its bulk counterpart, which is an

indirect band gap semiconductor, monolayer GeSe exhibits a direct or quasi-direct band gap,

making it a promising candidate for applications in photodetectors, solar cells, and flexible

electronics.[3][4] Furthermore, its electronic properties are highly tunable via external stimuli

such as strain and doping, offering a versatile platform for designing novel devices.[1][5][6][7]

This guide provides a comprehensive overview of the electronic band structure of monolayer

GeSe, targeting researchers and professionals in materials science and device engineering. It

covers the theoretical and experimental methodologies used for its characterization, presents

key quantitative data, and explores the tunability of its electronic properties.

Crystal Structure of Monolayer GeSe
Monolayer GeSe possesses an orthorhombic crystal structure belonging to the Pnma space

group.[5] This structure consists of puckered layers of Ge and Se atoms covalently bonded,

with van der Waals forces between adjacent layers in the bulk material. The anisotropic nature

of the crystal lattice, with different bond lengths and angles along the armchair (x) and zigzag

(y) directions, is the fundamental origin of its anisotropic properties.
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Crystal Structure of Monolayer GeSe
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DFT Workflow for Band Structure Calculation
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ARPES Experimental Setup
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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